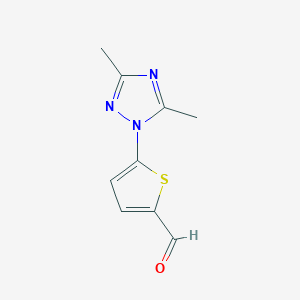
5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a dimethyl-1H-1,2,4-triazol-1-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the thiophene ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiophene-2-carbaldehyde with dimethylhydrazine can yield the desired triazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carboxylic acid.
Reduction: 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The triazole ring is known to bind to metal ions, which can be crucial in its biological activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to its antimicrobial effects .
Comparison with Similar Compounds
5-(1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
5-(dimethyl-1H-1,2,4-triazol-1-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of thiophene, which can influence its electronic properties.
Uniqueness: The presence of both the dimethyl-1H-1,2,4-triazol-1-yl group and the thiophene ring in 5-(dimethyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde provides a unique combination of electronic and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
5-(3,5-dimethyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)9-4-3-8(5-13)14-9/h3-5H,1-2H3 |
InChI Key |
MKCZXVZPYLZQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


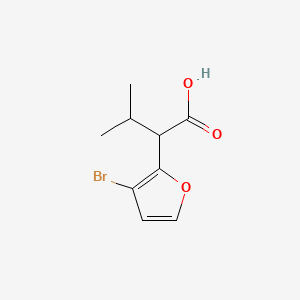
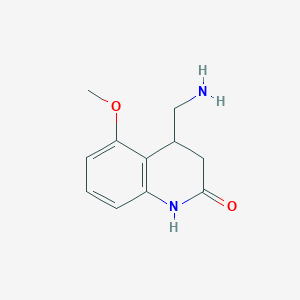
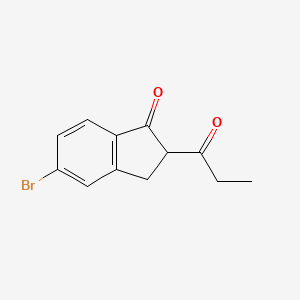
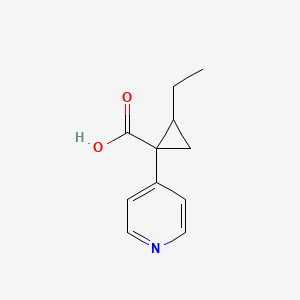
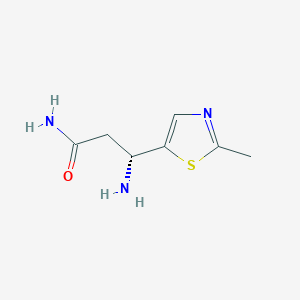

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)

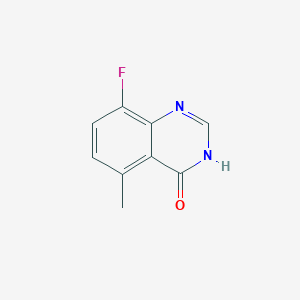
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine](/img/structure/B13305745.png)
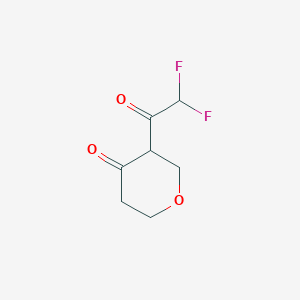
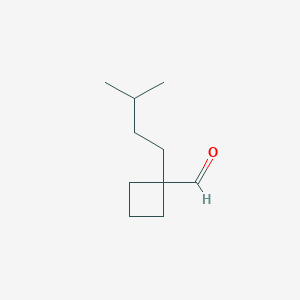
amine](/img/structure/B13305766.png)

